molecular formula C22H26N2O4 B268910 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Numéro de catalogue B268910
Poids moléculaire: 382.5 g/mol
Clé InChI: YOURPPHAARHTMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide, also known as MK-2206, is a small molecule inhibitor of the AKT protein kinase. It has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment.

Mécanisme D'action

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide inhibits the activity of the AKT protein kinase, which plays a critical role in cell survival, proliferation, and metabolism. By inhibiting AKT, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide induces apoptosis (cell death) in cancer cells and suppresses tumor growth. Additionally, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to inhibit the mTOR pathway, which is also involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to induce apoptosis in cancer cells, suppress tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In preclinical studies, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to have low toxicity and good pharmacokinetic properties. However, in clinical trials, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been associated with some side effects, including rash, diarrhea, and fatigue.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has several advantages for lab experiments, including its specificity for AKT inhibition, its ability to induce apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has some limitations, including its complex synthesis method, its potential side effects, and its limited efficacy in some cancer types.

Orientations Futures

There are several future directions for the development of 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide and related compounds. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, further research is needed to identify biomarkers that can predict the response to 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide and to develop strategies to overcome resistance to AKT inhibition.

Méthodes De Synthèse

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4'-methylbiphenyl with 4-morpholinobenzoyl chloride, followed by the reaction with 3-(dimethylamino)propylamine and the final coupling reaction with 2-(2-methylphenoxy)butyric acid. The synthesis of 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including breast, ovarian, prostate, and lung cancer cells. 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.

Propriétés

Nom du produit

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Formule moléculaire

C22H26N2O4

Poids moléculaire

382.5 g/mol

Nom IUPAC

2-(2-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]butanamide

InChI

InChI=1S/C22H26N2O4/c1-3-19(28-20-10-5-4-7-16(20)2)21(25)23-18-9-6-8-17(15-18)22(26)24-11-13-27-14-12-24/h4-10,15,19H,3,11-14H2,1-2H3,(H,23,25)

Clé InChI

YOURPPHAARHTMP-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3C

SMILES canonique

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.